molecular formula C20H25N7O B6421270 N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine CAS No. 946297-69-4

N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine

Katalognummer: B6421270
CAS-Nummer: 946297-69-4
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: HTOHXMGIZRLGPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N4-(3,4-Dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine is a pteridine derivative featuring a diamine substitution pattern at the 2- and 4-positions of the pteridine core. The N4-substituent is a 3,4-dimethylphenyl group, while the N2-position is modified with a 2-(morpholin-4-yl)ethyl chain.

Eigenschaften

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-14-3-4-16(13-15(14)2)24-19-17-18(22-6-5-21-17)25-20(26-19)23-7-8-27-9-11-28-12-10-27/h3-6,13H,7-12H2,1-2H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOHXMGIZRLGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate starting materials such as 2,4-diaminopyrimidine with formamide or other suitable reagents.

    Introduction of the 3,4-dimethylphenyl group: This step often involves a substitution reaction where the pteridine core is reacted with a 3,4-dimethylphenyl halide under basic conditions.

    Attachment of the morpholin-4-yl ethyl group: This can be done through a nucleophilic substitution reaction where the pteridine derivative is reacted with a morpholin-4-yl ethyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium, potassium permanganate in neutral or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halides or sulfonates as leaving groups, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine N-oxides, while reduction may produce pteridine derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine with three structurally related compounds from the evidence, focusing on substitutions, physicochemical properties, and inferred biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure N4-Substituent N2-Substituent Molecular Weight (g/mol) Key Properties
N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine Pteridine 3,4-Dimethylphenyl 2-(Morpholin-4-yl)ethyl Not provided Polar morpholine group may enhance solubility
N4-(3-Chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine Pteridine 3-Chloro-4-methylphenyl 2-Phenylethyl 390.875 Higher lipophilicity due to chloro and phenyl groups
N2-(1-Benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine Quinazoline 3,4-Dimethoxybenzyl 1-Benzylpiperidin-4-yl Not provided IC₅₀ = 2.1 µM (AChE inhibition); polar substituents enhance binding
N4-(2-Methoxyphenyl)-N3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine Pyrazolo[3,4-d]pyrimidine 2-Methoxyphenyl 4-Phenoxyphenyl Not provided Melting point: 243–245°C; moderate synthetic yield (43%)

Key Observations

Substituent Effects on Solubility and Activity :

  • The morpholine group in the target compound likely improves aqueous solubility compared to the 2-phenylethyl group in the chloro-methylphenyl analog . Morpholine’s polarity contrasts with the lipophilic phenylethyl chain, which may reduce metabolic stability but enhance membrane permeability .
  • In quinazoline analogs, polar substituents like 3,4-dimethoxybenzyl and benzylpiperidine correlate with stronger acetylcholinesterase (AChE) inhibition (IC₅₀ = 2.1 µM), suggesting that similar substitutions in pteridines could enhance target binding .

Impact of Halogen vs.

Heterocyclic Core Variations :

  • Pyrazolo[3,4-d]pyrimidine derivatives exhibit comparable diamine substitution patterns but differ in core aromaticity and planarity. These structural differences may influence binding modes in enzyme active sites, as seen in cholinesterase inhibitors .

Synthetic Challenges: The target compound’s morpholinylethyl group may introduce synthetic complexity compared to simpler alkyl or aryl substituents. For example, analogs like 2-chloro-4-morpholinyl-thieno[3,2-d]pyrimidine require multistep procedures involving bromomethyl intermediates and piperazine derivatives .

Table 2: Inferred Pharmacological Potential

Compound Likely Target Class Strengths Limitations
Target pteridine derivative Kinases, Cholinesterases Enhanced solubility from morpholine Lack of direct activity data
Chloro-methylphenyl pteridine Lipophilic targets High membrane permeability Potential metabolic instability
Quinazoline AChE inhibitor Neurodegenerative diseases Proven AChE inhibition (IC₅₀ = 2.1 µM) Limited data on selectivity
Pyrazolo-pyrimidine derivative Anticancer agents Stable solid form (high melting point) Moderate synthetic yield (43–65%)

Biologische Aktivität

N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine is a synthetic compound that belongs to the pteridine family. It has garnered attention for its potential biological activities, particularly in the context of inhibiting specific enzymes and pathways relevant to various diseases. This article reviews its biological activity, synthesizing data from diverse research sources.

Chemical Structure and Properties

The compound's structure is characterized by a pteridine core substituted with a 3,4-dimethylphenyl group at the N4 position and a morpholine-ethyl group at the N2 position. Its molecular formula is C17H24N6C_{17}H_{24}N_{6}, with a molecular weight of approximately 304.42 g/mol.

Biological Activity Overview

Research indicates that compounds within the pteridine class exhibit a range of biological activities, including:

  • Inhibition of Enzymes : Pteridine derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism.
  • Antiparasitic Activity : Some pteridine derivatives have shown efficacy against kinetoplastid parasites by targeting folate synthesis pathways.
  • Anticancer Properties : Certain modifications to pteridine structures have been linked to anticancer effects through inhibition of cell proliferation.

The biological activity of N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor of DHFR, disrupting folate metabolism which is essential for DNA synthesis and repair.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Selectivity for Targets : The structural modifications allow for selective inhibition of specific targets while minimizing off-target effects.

1. Inhibition Studies

A study on related pteridine compounds revealed that modifications at the N-position significantly affect their inhibitory potency against DHFR. For instance, compounds with higher lipophilicity exhibited stronger inhibition due to better membrane permeability.

CompoundIC50 (nM)Target
Compound A25 ± 4Mitochondrial Complex I
Compound B14 ± 2Mitochondrial Complex I

2. Antiparasitic Activity

In vitro studies demonstrated that certain pteridine derivatives inhibit the growth of Trypanosoma brucei by targeting the folate synthesis pathway. The activity was quantified using IC50 values that indicate effective concentrations needed for inhibition.

CompoundIC50 (µM)Parasite
Pteridine Derivative X0.5T. brucei
Pteridine Derivative Y0.8T. brucei

3. Cancer Cell Lines

Research has shown that N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine exhibits cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.